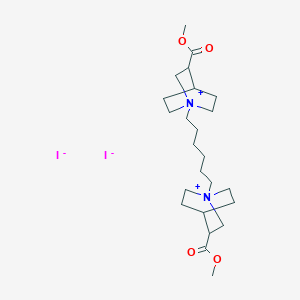
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)-, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are a part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. The potential therapeutic applications of WIN 55,212-2 include the treatment of chronic pain, inflammation, anxiety, and neurological disorders.
Wirkmechanismus
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 exerts its pharmacological effects by binding to and activating the cannabinoid receptors in the body. The cannabinoid receptors are G protein-coupled receptors that are primarily located in the central and peripheral nervous systems. Activation of the cannabinoid receptors by 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 leads to the modulation of various physiological processes, including pain sensation, inflammation, mood, and appetite.
Biochemische Und Physiologische Effekte
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation by modulating the activity of the endocannabinoid system. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the serotonin and noradrenaline systems in the brain. Additionally, 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 is its potential for off-target effects, as it has been shown to interact with other receptors, such as the TRPV1 receptor.
Zukünftige Richtungen
There are several potential future directions for the research on 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2. One area of interest is the development of novel analogs of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, the potential use of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 as a tool for studying the endocannabinoid system and its role in various physiological processes remains an area of active research.
Synthesemethoden
The synthesis of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 involves the reaction of 2-Imidazolidinone and 1-naphthylmethylchloride in the presence of an ethylating agent, such as sodium ethoxide or potassium ethoxide. The reaction is typically carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 have been extensively studied in preclinical and clinical trials. Studies have shown that 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of chronic pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects, which suggest its potential use in the treatment of anxiety and mood disorders. Additionally, 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been studied for its potential neuroprotective effects, which may make it a useful therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis.
Eigenschaften
CAS-Nummer |
101564-86-7 |
|---|---|
Produktname |
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- |
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4-ethoxy-1-naphthalen-1-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-10-17(15(18)16-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3,(H,16,18) |
InChI-Schlüssel |
YFUFISRAPYHEPS-UHFFFAOYSA-N |
SMILES |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
Synonyme |
4-ethoxy-1-naphthalen-1-yl-imidazolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)











![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)